molecular formula C4H3ClN2O B1614362 2-Chloro-1H-imidazole-5-carbaldehyde CAS No. 1333235-40-7

2-Chloro-1H-imidazole-5-carbaldehyde

Cat. No.: B1614362
CAS No.: 1333235-40-7
M. Wt: 130.53 g/mol
InChI Key: FEHGRRSOGWDXJO-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Scaffold in Heterocyclic Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in a multitude of natural products and synthetic compounds. rsc.orgnih.gov Its prevalence in biologically crucial molecules such as the amino acid histidine, histamine, and nucleic acids underscores its importance. rsc.org The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a basic and an acidic nitrogen atom, allow it to participate in a wide range of chemical interactions. These include hydrogen bonding, coordination with metal ions, and various other non-covalent interactions, which are critical for the biological activity of many imidazole-containing compounds. dergipark.org.tr

In the realm of medicinal chemistry, the imidazole scaffold is considered a "privileged" structure due to its ability to bind to a diverse array of biological targets. dergipark.org.tr This has led to the development of a broad spectrum of drugs with an imidazole core, exhibiting activities such as antifungal, antibacterial, anticancer, and antiprotozoal properties. dergipark.org.trresearchgate.net The stability and water-solubility of the imidazole ring further enhance its desirability as a core component in drug design. dergipark.org.tr

Role of 2-Chloro-1H-imidazole-5-carbaldehyde as a Versatile Synthetic Intermediate

This compound serves as a highly useful intermediate in organic synthesis, primarily due to the reactivity of its functional groups. The aldehyde group at the 5-position is a versatile handle for a variety of chemical transformations, including condensations, oxidations, and reductions, allowing for the introduction of diverse substituents and the construction of more elaborate molecular architectures. researchgate.net

The chlorine atom at the 2-position is also of significant synthetic utility. It can be displaced by various nucleophiles, enabling the introduction of different functional groups at this position. This reactivity is crucial for the synthesis of a wide range of substituted imidazole derivatives. The presence of both the chloro and carbaldehyde functionalities allows for sequential or orthogonal chemical modifications, providing chemists with a powerful tool for the construction of complex target molecules.

While direct academic research on this compound is not extensively documented, the synthesis and utility of its close analogue, 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde, have been explored, particularly as a key intermediate in the synthesis of the angiotensin II antagonist, Losartan. acs.org This highlights the potential of such chloro-imidazole carbaldehydes in the development of pharmaceuticals.

Overview of Academic Research Trajectories for the Compound

The academic research involving this compound and related compounds has largely been driven by their potential as building blocks for bioactive molecules. The primary research trajectory has been in the field of medicinal chemistry, where these intermediates are used to synthesize novel compounds for biological screening.

Research efforts have focused on the development of efficient synthetic routes to chloro-imidazole carbaldehydes. For instance, the Vilsmeier-Haack reaction has been employed for the synthesis of 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes. researchgate.net Other studies have investigated the synthesis of imidazole-2- and -5-carbaldehydes and their subsequent reactions. rsc.org

The reactivity of the aldehyde and chloro groups has been a subject of investigation, with studies exploring their participation in various chemical transformations to create libraries of imidazole derivatives. researchgate.net These derivatives are then often evaluated for their potential as antimicrobial, anticancer, or other therapeutic agents. nih.govresearchgate.net The research trajectory for this compound is thus intrinsically linked to the broader search for new and effective therapeutic agents based on the versatile imidazole scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1H-imidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-4-6-1-3(2-8)7-4/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHGRRSOGWDXJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648050
Record name 2-Chloro-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333235-40-7
Record name 2-Chloro-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 1h Imidazole 5 Carbaldehyde and Analogues

Established Synthetic Routes to 2-Chloro-1H-imidazole-5-carbaldehyde

The preparation of this compound and its derivatives can be achieved through several established chemical pathways. These routes often involve multi-step sequences that carefully introduce the required functional groups—the chloro substituent and the formyl group—onto the imidazole (B134444) scaffold.

The construction of the imidazole ring via cyclocondensation is a fundamental approach in heterocyclic chemistry. rsc.org In the context of synthesizing chloro-imidazole aldehydes, this strategy would ideally involve the reaction of acyclic precursors that already contain a chlorine atom. This approach aims to build the heterocyclic core with the halogen substituent already in place.

While various cyclocondensation methods exist for imidazole synthesis, such as those starting from dicarbonyl compounds, aldehydes, and ammonia (B1221849) sources, applying this to chlorinated precursors presents specific challenges. youtube.com A notable example involves the reaction of 2-aminosubstituted acetamides with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which serves as the Vilsmeier-Haack reagent. researchgate.net This process proceeds through a cyclization that forms a 1-substituted-5-dimethylaminomethylene imidazole intermediate, which subsequently undergoes chlorination and hydrolysis to yield the final 1-substituted-4-chloro-1H-imidazole-5-carbaldehyde. researchgate.net

Table 1: Cyclocondensation Approach

Precursor Type Reagents Key Transformation Product Type

The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic and heterocyclic compounds. ijpcbs.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO). organic-chemistry.org

This methodology is particularly effective for the synthesis of this compound and its analogues. The reaction can be applied to various imidazole-based starting materials. For instance, treating 2-butyl-1H-imidazol-5(4H)-one with the Vilsmeier reagent (POCl₃/DMF) directly yields 2-butyl-4-chloro-5-formyl imidazole. google.com This transformation is efficient, combining chlorination and formylation into a single key step. Similarly, this reaction has been successfully applied to 1-alkyl(aryl)imidazolidine-2,4-diones, converting them into 1-alkyl(aryl)-2,4-dichloro-1H-imidazole-5-carbaldehydes. researchgate.net

Table 2: Vilsmeier-Haack Formylation Examples

Precursor Reagents Product Reference
2-Butyl-1H-imidazol-5(4H)-one POCl₃, DMF 2-Butyl-4-chloro-5-formyl imidazole google.com
Imidazolinone (unstable) POCl₃, DMF Aldehyde 2 (key intermediate) acs.org

A patented method describes adding the 2-butyl-1H-imidazol-5(4H)-one to a toluene (B28343) solvent with POCl₃, heating the mixture to 100-105°C, and then adding DMF to complete the reaction. google.com

A conceptually straightforward approach to synthesizing this compound would be the direct chlorination of the parent compound, 1H-imidazole-5-carbaldehyde. Reagents like thionyl chloride (SOCl₂) are known to be capable of chlorinating certain aromatic systems, sometimes in the presence of DMF. researchgate.net

However, this method is not commonly reported in the literature for this specific transformation. Several factors may contribute to its limited use. The imidazole ring has multiple reactive sites, and achieving selective chlorination at the C-2 position without affecting the aldehyde group or other positions on the ring can be challenging. The aldehyde group itself can be sensitive to chlorinating agents. Consequently, synthetic strategies often prioritize introducing the chloro substituent before the formyl group or use methods like the Vilsmeier-Haack reaction where formylation and chlorination occur concurrently under controlled conditions.

A versatile strategy for obtaining imidazole-5-carbaldehydes involves the oxidation of the corresponding 5-hydroxymethylimidazoles. researchgate.net This approach is particularly useful when the hydroxymethyl intermediate is more accessible than the aldehyde.

One documented synthesis of 2-butyl-4-chloro-5-formylimidazole (B193128) starts from 2-butyl-4-chloro-5-hydroxymethylimidazole. The oxidation of the alcohol to the aldehyde is achieved using ceric ammonium (B1175870) nitrate (B79036) in glacial acetic acid, yielding the final product as a colorless solid.

Table 3: Oxidation of Hydroxymethylimidazole

Starting Material Oxidizing Agent Solvent Product
2-Butyl-4-chloro-5-hydroxymethylimidazole (NH₄)₂Ce(NO₃)₆ Glacial Acetic Acid 2-Butyl-4-chloro-5-formylimidazole

Another, more extensive route starts from 2-butylimidazole (B45925) and proceeds through an oxidation-chlorination sequence. tandfonline.com In this multi-step process, the corresponding bromo-aldehyde is first synthesized and then converted to the chloro-aldehyde by heating in concentrated hydrochloric acid, demonstrating a halogen exchange at a late stage. tandfonline.com

Imidazolidin-2,4-diones, also known as hydantoins, can serve as precursors for doubly chlorinated imidazole carbaldehydes. This transformation represents a significant structural modification, converting the dione (B5365651) into an aromatic chloro-aldehyde.

Research has shown that 1-alkyl(aryl)imidazolidine-2,4-diones react with the Vilsmeier-Haack reagent (POCl₃/DMF) to yield 1-alkyl(aryl)-2,4-dichloro-1H-imidazole-5-carbaldehydes. researchgate.net This reaction effectively rebuilds the heterocyclic core, introducing chlorine atoms at both the C-2 and C-4 positions while simultaneously forming the carbaldehyde group at C-5. This method provides access to a distinctly substituted class of imidazole aldehydes.

Table 4: Synthesis from Imidazolidin-2,4-diones

Precursor Reagents Key Transformation Product

For the synthesis of specific analogues like 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, a practical and scalable process starting from the readily available 2-butylimidazole has been developed. tandfonline.com This multi-step pathway avoids high-pressure reactions, making it suitable for larger-scale preparations. tandfonline.com

The sequence involves several key transformations:

Bromination: Treatment of 2-butylimidazole with bromine yields the dibromide.

Reduction: The dibromide is selectively reduced with sodium sulfite (B76179) to afford the monobromo imidazole.

Hydroxymethylation: The bromoimidazole is then hydroxymethylated using aqueous formaldehyde.

Oxidation: The resulting alcohol is oxidized to the bromo-aldehyde using manganese dioxide.

Halogen Exchange: The final step involves prolonged heating of the bromo-aldehyde in concentrated hydrochloric acid to exchange the bromine atom for a chlorine atom, yielding the target compound. tandfonline.com

Table 5: Multi-step Synthesis from 2-Butylimidazole

Step Starting Material Reagents Product
1 2-Butylimidazole Bromine Dibromide Intermediate tandfonline.com
2 Dibromide Intermediate Sodium Sulphite 4(5)-Bromo-2-butylimidazole tandfonline.com
3 4(5)-Bromo-2-butylimidazole Formaldehyde, NaOH Bromo-hydroxymethyl Intermediate tandfonline.com
4 Bromo-hydroxymethyl Intermediate Manganese Dioxide Bromo-aldehyde Intermediate tandfonline.com

Advanced and Optimized Synthetic Approaches

The synthesis of this compound and its analogues is critical for their application as precursors in the development of pharmaceuticals, such as angiotensin II receptor antagonists. psu.edu Traditional synthetic routes can be lengthy and low-yielding. psu.edu Consequently, significant research has focused on developing advanced and optimized methodologies that improve efficiency, yield, and purity. These modern approaches include microwave-assisted synthesis, one-pot procedures, and catalyst-mediated reactions, alongside strategies specifically aimed at enhancing scalability for industrial production.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.comorientjchem.org This technology is particularly effective for the synthesis of heterocyclic compounds like imidazoles. derpharmachemica.com The rapid and efficient heating provided by microwave irradiation can enhance the rate of key reaction steps, such as cyclizations and functional group introductions. orientjchem.org

In the context of imidazole synthesis, microwave irradiation has been successfully employed in various protocols. For instance, the Debus-Radziszewski synthesis, a multicomponent reaction to form substituted imidazoles, has been optimized using microwave power and time as key variables to significantly improve product yields. orientjchem.org Researchers have reported that microwave-assisted methods can reduce reaction times from hours to mere minutes. nih.govnycu.edu.tw For example, a one-pot, two-step synthesis of fused imidazoles utilized microwave irradiation at 100-130°C for 10 minutes per step, a significant improvement over the 12 hours required for conventional heating. nycu.edu.tw Similarly, another sequential one-pot synthesis of imidazole derivatives achieved moderate to good yields (46%-80%) under microwave conditions, highlighting its efficiency. nih.gov While a direct microwave-assisted synthesis for this compound is not extensively detailed, the successful application of this technique to analogous structures, such as 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, demonstrates its high potential for this class of compounds. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Imidazole Derivatives

Reaction TypeMethodReaction TimeYield (%)Reference
Synthesis of Fused ImidazolesMicrowave20 min70% nycu.edu.tw
Synthesis of Fused ImidazolesConventional12 hGood Conversion nycu.edu.tw
Synthesis of Tri/Tetrasubstituted ImidazolesMicrowaveNot specified46-80% nih.gov
Synthesis of Tri/Tetrasubstituted ImidazolesConventional36 h30% nih.gov

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency by avoiding the isolation and purification of intermediate compounds. asianpubs.org Various one-pot, multi-component reactions have been developed for the synthesis of highly substituted imidazole derivatives. sharif.edu These methods typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium source in a single reaction vessel. sharif.eduresearchgate.net

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. While the prompt mentions triflate catalysis, the core synthesis of this compound and its analogues predominantly relies on the Vilsmeier-Haack reaction, which itself is a reagent-mediated process that can be considered catalytic in nature. The Vilsmeier reagent, a chloromethyliminium salt, is the active electrophile that facilitates the formylation of the imidazole ring. chemistrysteps.comorganic-chemistry.org

Maximizing the yield and purity of fine chemicals like this compound is crucial for their viability, particularly in pharmaceutical applications. azom.com Strategies to achieve this involve the careful optimization of reaction conditions and the implementation of efficient purification protocols.

Key parameters that can be fine-tuned include temperature, reaction time, solvent, and the molar ratio of reactants. orientjchem.orgazom.com For instance, in the synthesis of 2-butyl-4-chloro-5-formyl imidazole, controlling the pH of the initial condensation reaction to between 6.0 and 7.5 is critical. google.com Post-reaction workup is equally important. A typical procedure involves quenching the reaction mixture in ice water and adjusting the pH to facilitate product isolation. google.com

Purification techniques are essential for achieving high purity. Common methods include:

Recrystallization: This technique is used to purify the crude solid product. The choice of solvent is critical; for example, a patent describes dissolving the crude product and then cooling it to -20°C to induce crystallization of the pure compound. google.com

Extraction: Liquid-liquid extraction is used to separate the product from impurities. A procedure for an analogue involves extraction with toluene, followed by drying the organic phase with anhydrous sodium sulfate. google.com

Chromatography: Though often avoided in large-scale processes due to cost, column chromatography can be used for high-purity applications. google.com

Advanced Filtration and Drying: Modern equipment like Agitated Nutsche Filter Dryers (ANFD) can combine solid-liquid separation, product washing, and drying in a single contained unit, which is highly efficient for isolating pure, dry solids. azom.com

Transitioning a synthetic route from the laboratory to large-scale industrial production introduces a unique set of challenges. The primary considerations include cost-effectiveness, safety, process robustness, and environmental impact. azom.com For this compound and its analogues, a practical large-scale synthesis would favor routes that use inexpensive, readily available starting materials and minimize the number of steps. tandfonline.comorgsyn.org

One-pot procedures are highly desirable for large-scale synthesis as they reduce the need for multiple reactors and minimize handling and transfer losses of intermediate products. asianpubs.org The Vilsmeier-Haack reaction, while effective, involves corrosive and hazardous reagents like phosphorus oxychloride, requiring specialized equipment and handling procedures to ensure safety on an industrial scale.

The choice of solvents and purification methods is also critical. Toluene is often used as a solvent in scaled-up processes due to its favorable properties for extraction and reaction temperature control. google.com Purification methods must be scalable and efficient; crystallization is generally preferred over chromatography for large quantities. google.comgoogle.com The use of specialized industrial equipment, such as glass-lined reactors for handling corrosive materials and efficient filtration systems, is standard practice. azom.com A method reported by Watson and another detailed in a Chinese patent for the synthesis of the 2-butyl analogue are noted as being practical for large-scale production due to their process simplicity and efficiency. tandfonline.comgoogle.com

Table 2: Summary of Synthetic Parameters for Chloro-Imidazole-Carbaldehyde Analogues

CompoundKey Reaction StepReagentsSolventTemperature (°C)Yield (%)Reference
2-Butyl-4-chloro-5-formylimidazoleVilsmeier-HaackPOCl₃, DMFToluene100-105Not specified google.com
2-Butyl-1H-imidazol-5(4H)-oneDehydration10% HCl (aq)WaterReflux84% google.com
2-Ethyl-4(5)-chloro-5(4)-hydroxymethylimidazoleChlorinationNCSNot specifiedNot specifiedNot specified psu.edu
2-Phenyl-4(5)-chloro-5(4)-hydroxymethylimidazoleChlorinationNCSNot specifiedNot specifiedNot specified psu.edu

Chemical Reactivity and Transformation Studies of 2 Chloro 1h Imidazole 5 Carbaldehyde

Reactions of the Aldehyde Moiety

The aldehyde functional group is a key center of reactivity, participating in reduction, oxidation, and various condensation reactions.

The aldehyde group of 2-Chloro-1H-imidazole-5-carbaldehyde can be readily reduced to a primary alcohol, (2-chloro-1H-imidazol-5-yl)methanol. This transformation is a fundamental reaction for converting a carbonyl compound into an alcohol. libretexts.org The most common laboratory reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). smolecule.comlibretexts.org Sodium borohydride is often preferred due to its milder nature and ease of handling in standard alcohol or water-based solvent systems. libretexts.orglibretexts.org Lithium aluminium hydride, a more powerful reducing agent, is also effective but requires anhydrous conditions, typically in dry ether, followed by an aqueous acid workup. libretexts.orgsavemyexams.com

Table 1: Reagents for Reduction of Aldehyde to Primary Alcohol

Reagent Typical Conditions Product
Sodium Borohydride (NaBH₄) Methanol (B129727) or Ethanol (2-chloro-1H-imidazol-5-yl)methanol

The aldehyde functional group can be oxidized to form the corresponding carboxylic acid, 2-chloro-1H-imidazole-5-carboxylic acid. This conversion is a common transformation in organic synthesis. savemyexams.com Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in an aqueous solution or chromium trioxide (CrO₃) in acetic acid are typically employed for this purpose. The resulting product, 2-chloro-1H-imidazole-5-carboxylic acid, is a stable compound. uni.lu

Table 2: Reagents for Oxidation of Aldehyde to Carboxylic Acid

Reagent Typical Conditions Product
Potassium Permanganate (KMnO₄) Aqueous medium 2-chloro-1H-imidazole-5-carboxylic acid

The aldehyde group is an excellent electrophile for condensation reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Anilines: Condensation with anilines leads to the formation of Schiff bases (imines). This reaction typically involves the nucleophilic attack of the aniline (B41778) nitrogen on the aldehyde carbon, followed by dehydration. researchgate.net For instance, the condensation of similar chloro-heterocyclic aldehydes with substituted anilines readily affords the corresponding N-(substituted-phenyl)methanimine derivatives. nih.gov

Acetophenones: Aldol-type condensation reactions can occur between this compound and acetophenone (B1666503) derivatives. nih.gov These reactions, often catalyzed by acid (e.g., boric acid) or base, form α,β-unsaturated ketones, also known as chalcones. nih.gov

Active Methylene (B1212753) Compounds: The Knoevenagel condensation is a characteristic reaction where the aldehyde reacts with compounds possessing an active methylene group (e.g., malononitrile, ethyl cyanoacetate). researchgate.netbanglajol.info This reaction is typically catalyzed by weak bases and results in the formation of a new carbon-carbon double bond. banglajol.infoorganic-chemistry.org The reaction can be promoted by various catalysts, including urea (B33335) under microwave irradiation, to produce substituted olefins in high yields. banglajol.info The general mechanism involves the in-situ formation of an alkene through Knoevenagel condensation, which can then be a substrate for subsequent reactions. nih.gov

Table 3: Examples of Condensation Reactions

Reagent Type Specific Reagent Example Reaction Type Product Type
Aniline Substituted Anilines Schiff Base Formation Imines
Acetophenone Acetophenone Aldol Condensation Chalcones (α,β-unsaturated ketones)

The aldehyde functionality serves as a key starting point for the construction of new heterocyclic rings.

Tetrazole Ring Formation: 5-Substituted 1H-tetrazoles can be synthesized directly from aldehydes in a one-pot, three-component reaction. organic-chemistry.org This method involves reacting the aldehyde with hydroxylamine (B1172632) and an azide (B81097) source, such as 1-butyl-3-methylimidazolium azide ([bmim]N₃), often catalyzed by a copper salt. organic-chemistry.org The reaction proceeds through the in-situ formation of an aldoxime, which then reacts with the azide to form the tetrazole ring, aligning with the principles of click chemistry. organic-chemistry.org Tetrazoles are a significant class of heterocycles in medicinal chemistry. nih.gov

Other Heterocyclic Annulations: The aldehyde group can be transformed into other reactive intermediates for cyclization. For example, the aldehyde can be converted into a 1,3-dipole, which can then undergo an intramolecular 1,3-dipolar cycloaddition reaction to create fused heterocyclic systems. researchgate.net Condensation with reagents like phenylhydrazine (B124118) can produce a hydrazone, which may subsequently cyclize intramolecularly to form fused pyrazole (B372694) rings, as seen with analogous chloro-quinoline carbaldehydes. nih.gov

Reactions of the Chloro Substituent

The chlorine atom at the C2 position of the imidazole (B134444) ring is susceptible to nucleophilic attack, allowing for its replacement by a variety of functional groups.

The electron-withdrawing nature of the imidazole ring facilitates the displacement of the chloro group by various nucleophiles. smolecule.com

Amines: Amines can act as nucleophiles to displace the chlorine atom, leading to the formation of 2-aminoimidazole derivatives. msu.edu However, the reaction can be complex, as the newly formed amine product is also nucleophilic and can react further, potentially leading to a mixture of products. libretexts.org In some cases, a double nucleophilic addition of amines to the imidazole nucleus can occur, leading to dearomatization and the formation of substituted imidazolines. sci-hub.se

Thiols: The chloro substituent can be readily replaced by sulfur-based nucleophiles, such as thiols or thiolates, to yield 2-thioether derivatives. Research has shown that the chlorine atom can be substituted by an unsaturated thiolate, which can then be used in subsequent intramolecular cycloaddition reactions. researchgate.net

Other Nucleophiles: Other nucleophiles, such as alkoxides, can also displace the chlorine atom. researchgate.net For instance, reaction with sodium azide (NaN₃) can be used to introduce an azido (B1232118) group at the C2 position.

Table 4: Nucleophilic Substitution Reactions at the C2 Position

Nucleophile Product Type
Amines (R-NH₂) 2-Aminoimidazole derivatives
Thiols (R-SH) / Thiolates (R-S⁻) 2-Thioether derivatives
Alkoxides (R-O⁻) 2-Alkoxyimidazole derivatives

Selective Derivatization of the Chloro Position

The chlorine atom at the C2 position of the imidazole ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for its selective replacement by a range of nucleophiles. This reactivity provides a direct pathway to introduce diverse functionalities at this position. Common transformations involve the displacement of the chloride by amines or thiols under appropriate reaction conditions.

The mechanism of this substitution is generally considered a stepwise SNAr process. researchgate.net This pathway involves the initial attack of the nucleophile on the electron-deficient C2 carbon, leading to the formation of a zwitterionic intermediate known as a Meisenheimer complex. researchgate.net Subsequent expulsion of the chloride leaving group restores the aromaticity of the ring and yields the final substituted product. researchgate.net The stability of the Meisenheimer complex and the rate of the reaction can be influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the imidazole ring. researchgate.netnih.gov Recent studies on related azole systems suggest that the mechanism can exist on a continuum between a classic stepwise reaction and a concerted process, and may be subject to general base catalysis, particularly with protic nucleophiles like indoles. nih.gov

Transformations of the Imidazole Ring System

The imidazole ring itself is a dynamic scaffold that can undergo various transformations, including substitutions at the ring nitrogen and participation in ring-forming reactions to create more complex molecular architectures.

The presence of a hydrogen atom on one of the ring nitrogens allows for N-alkylation or N-substitution reactions. This transformation is a common strategy to modify the compound's properties and to prepare specific regioisomers. For instance, the methylation of the imidazole nitrogen leads to the formation of 2-chloro-1-methyl-1H-imidazole-5-carbaldehyde. uni.lu

These reactions are typically achieved by treating the imidazole with an alkyl halide or other electrophilic reagent in the presence of a base. The regioselectivity of the alkylation can be an issue in asymmetrically substituted imidazoles, but strategic use of protecting groups can address this challenge, enabling the synthesis of specific N-alkylated isomers in high yield. nih.gov The use of ionic liquids as solvents has also been shown to promote highly regioselective N-substitution of related heterocycles. scribd.com

Table 1: Examples of N-Alkylation Conditions for Imidazole and Related Heterocycles

Reagent Base Solvent Product Type Ref.
Alkyl Halides K₂CO₃ DMF N-Alkyl-1,2,3-triazoles scribd.com
Benzyl Bromide - - 1-Benzyl-4-phenylimidazole nih.gov
Trimethyloxonium tetrafluoroborate - DCM N-Methylimidazolium Salt nih.gov

This table illustrates general conditions for N-alkylation of imidazole-like rings based on available literature.

The aldehyde and chloro-imidazole functionalities within this compound serve as handles for constructing fused heterocyclic systems. Imidazole aldehydes are known to participate in multicomponent reactions that efficiently build complex scaffolds. acs.orgrsc.org One such pathway is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, where an aldehyde, an isocyanide, and a 2-aminoazine or 2-aminodiazine react to form imidazo[1,2-a] fused heterocycles. acs.orgrsc.org

Another established method for creating fused imidazoles is the cyclocondensation of an aldehyde with ortho-diamines or related precursors. organic-chemistry.org For example, reacting an aldehyde with an ortho-diamine in the presence of a promoter like chlorotrimethylsilane (B32843) can yield benzimidazoles and other fused systems after an oxidation step. organic-chemistry.org These reactions demonstrate the potential of the aldehyde group in this compound to act as a key building block for annulating a new ring onto the imidazole core.

Table 2: Synthetic Strategies for Imidazole-Fused Heterocycles

Reaction Type Key Reactants Resulting Scaffold Ref.
Groebke–Blackburn–Bienaymé Aldehyde, Isocyanide, 2-Aminoazine Imidazo[1,2-a]pyridine rsc.org
Cyclocondensation Aldehyde, o-Phenylenediamine (B120857) Benzimidazole (B57391) organic-chemistry.org
Marckwald Reaction α-Amino carbonyl, Thiocyanate Imidazole-2-thione nih.gov

This table outlines general synthetic routes to fused imidazole systems, illustrating potential transformations for imidazole aldehydes.

In the presence of a strong Brønsted superacid, such as trifluoromethanesulfonic acid (CF₃SO₃H), the imidazole ring can be protonated to form an imidazolium (B1220033) ion. acs.orgnih.govcapes.gov.br This protonation has a profound effect on the reactivity of the adjacent aldehyde group. The positively charged imidazolium group acts as a powerful electron-withdrawing group, which significantly enhances the electrophilicity of the protonated aldehyde (a carboxonium ion). acs.orgacs.org

This phenomenon, termed superelectrophilic activation, creates a highly reactive dicationic species. acs.org This superelectrophile is capable of reacting even with moderately deactivated arenes in condensation reactions, a transformation that does not occur with analogous compounds like benzaldehyde (B42025) under similar conditions. acs.org The mechanism involves an initial protonation of the imidazole ring, which establishes an equilibrium with the diprotonated superelectrophile, leading to efficient condensation. acs.org This enhanced reactivity can be exploited in synthetic methods to form new carbon-carbon bonds and functionalize the imidazole scaffold. acs.orgacs.org

Kinetic and Mechanistic Investigations of Chemical Reactions

While specific kinetic data for reactions involving this compound are not extensively documented in the reviewed literature, the mechanisms of its characteristic transformations can be understood from studies of related systems.

The nucleophilic substitution at the C2 position is expected to follow SNAr kinetics. Kinetic studies of reactions between 2-chloro-pyrimidines and nucleophiles show that the process can be described by a stepwise mechanism involving the formation of a Meisenheimer complex. researchgate.net The rate-determining step can vary depending on the relative rates of complex formation and leaving group expulsion. researchgate.net Kinetic investigations, often using UV-Vis spectrophotometry, can determine reaction orders and rate constants, providing insight into the mechanism. researchgate.net For example, kinetic studies of the synthesis of 2-phenyl-1H-benzo[d]imidazole from o-phenylenediamine and benzaldehyde showed the reaction to be first order with respect to each reactant. researchgate.net

Similarly, kinetic studies of imidazole-catalyzed reactions, such as the peroxyoxalate chemiluminescence reaction, have been used to dissect the process into its elementary steps and determine the rate constants for each. rsc.org Such studies highlight the role of imidazole as a nucleophilic catalyst, where it first attacks an electrophilic substrate to form a reactive imidazolide (B1226674) intermediate. rsc.org

Table 3: Illustrative Kinetic Data from Reactions of Related Imidazole Systems

Reaction System Method Kinetic Parameter Value Ref.
TCPO + H₂O₂ + Imidazole Chemiluminescence Bimolecular rate constant (k₁) 1.4 ± 0.1 dm³ mol⁻¹ s⁻¹ rsc.org
TCPO + H₂O₂ + Imidazole Chemiluminescence Trimolecular rate constant (k₂) (1.86 ± 0.06) x 10⁴ dm⁶ mol⁻² s⁻¹ rsc.org
o-Phenylenediamine + Benzaldehyde UV Spectrophotometry Activation Energy (Ea) 39.58 kJ/mol researchgate.net
o-Phenylenediamine + Benzaldehyde UV Spectrophotometry Enthalpy of Activation (ΔH‡) 36.96 kJ/mol researchgate.net

Note: This table provides examples of kinetic data from studies on related imidazole reactions to illustrate the types of parameters investigated and is not direct data for this compound.

Derivatization and Analog Generation from 2 Chloro 1h Imidazole 5 Carbaldehyde

Synthesis of Substituted 2-Chloro-1H-imidazole-5-carbaldehyde Analogues

The core structure of this compound can be readily modified to produce a variety of substituted analogues. A common strategy involves the N-alkylation of the imidazole (B134444) ring. For instance, a series of N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives have been synthesized by reacting 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with different bioactive heteroaralkyl halides in the presence of powdered potassium carbonate in a DMF medium. researchgate.net This approach allows for the introduction of various substituents at the N1 position of the imidazole ring, leading to a library of analogues with potentially diverse biological activities.

Another synthetic route involves the reaction of 2-[alkyl(aryl)amino]acetamides with the Vilsmeier-Haack reagent, which affords 1-alkyl(aryl)-4-chloro-1H-imidazole-5-carbaldehydes. researchgate.net The Vilsmeier-Haack reaction of 2-butyl-2-imidazolin-5-one is also a documented method for producing 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde. banglajol.info Furthermore, a method for preparing 1,2-disubstituted-1H-imidazole-5-carboxaldehydes has been developed through the highly regioselective reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. researchgate.net These synthetic methodologies provide access to a range of substituted imidazole-5-carbaldehyde derivatives, which are crucial intermediates for further chemical transformations.

Development of Losartan-Like Derivatives and Angiotensin II Antagonists

This compound and its derivatives are pivotal intermediates in the synthesis of angiotensin II receptor antagonists, most notably Losartan. capes.gov.brnih.gov In the synthesis of Losartan, 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde is a key component. newdrugapprovals.orgresearchgate.net One synthetic pathway involves the alkylation of 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with 4-bromobenzylbromide, followed by the reduction of the aldehyde group using sodium borohydride (B1222165). newdrugapprovals.org Another approach describes the reaction of 4′-(Bromomethyl)-2-cyanobiphenyl with 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) to produce a 'cyano aldehyde', which is then reduced to a 'cyano alcohol' with sodium borohydride. newdrugapprovals.org

The aldehyde functionality of the imidazole derivative is crucial for constructing the final drug molecule. For example, in a convergent synthesis of Losartan, the aldehyde group is reduced to a hydroxyl group, which is then coupled with another key intermediate. newdrugapprovals.org The development of efficient synthetic routes to 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde has been a significant focus of research, with methods involving the reaction of glycine (B1666218) methyl ester with an imidate, followed by treatment with POCl3/DMF. capes.gov.brnih.gov

The following table summarizes a key reaction in the synthesis of a Losartan intermediate:

Reactant 1Reactant 2ReagentProductReference
4′-(Bromomethyl)-2-cyanobiphenyl2-n-butyl-4-chloro-5-formyl imidazolePotassium carbonate, acetonitrile (B52724)'cyano aldehyde' newdrugapprovals.org

Synthesis of Imine and Hydrazone Derivatives (e.g., Thiosemicarbazones)

The aldehyde group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions are fundamental in expanding the chemical diversity of imidazole-based compounds.

Thiosemicarbazones, a specific class of hydrazones, are synthesized by condensing 4-chloro-1H-imidazole-5-carbaldehydes with thiosemicarbazide (B42300). researchgate.net These reactions have been shown to produce compounds with notable biological activities. researchgate.net Similarly, a variety of imidazole-derived thiosemicarbazones and hydrazones have been prepared through the condensation of 4(5)-imidazole carboxaldehyde with thiosemicarbazide or hydrazides. nih.gov The synthesis of these derivatives is often straightforward, involving the refluxing of the aldehyde and the corresponding hydrazine (B178648) or thiosemicarbazide in a suitable solvent, sometimes with a catalytic amount of acid. chemmethod.comresearchgate.netthebrpi.orgresearchgate.net

A general reaction for the synthesis of thiosemicarbazones is presented below:

AldehydeReactantProductReference
4-chloro-1H-imidazole-5-carbaldehydeThiosemicarbazide4-chloro-1H-imidazole-5-carbaldehyde thiosemicarbazone researchgate.net

Generation of Fused Chromone-Imidazole Systems

The reactivity of this compound allows for its use in the construction of more complex, fused heterocyclic systems. One such example is the generation of fused chromone-imidazole systems. Although direct synthesis from this compound is not explicitly detailed in the provided context, the principles of heterocyclic synthesis suggest that the aldehyde functionality can participate in cyclization reactions with appropriate bifunctional reagents to form fused ring systems.

Synthesis of Chalcone (B49325) and Pyrazole (B372694) Derivatives

The aldehyde group of imidazole-5-carbaldehydes is a key functional group for the synthesis of chalcones and subsequently pyrazoles. Chalcones are typically synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone (B1666503) in the presence of a base. nih.govorientjchem.org For instance, 4-formyl pyrazole can be reacted with 4-morpholinoacetophenone to yield a chalcone. orientjchem.org These chalcone intermediates can then be cyclized with hydrazine hydrate (B1144303) to form pyrazole rings. researchgate.netscispace.com

The general synthetic scheme involves:

Chalcone Formation: Reaction of an imidazole-5-carbaldehyde with a substituted acetophenone. nih.gov

Pyrazole Formation: Reaction of the resulting chalcone with hydrazine hydrate or a substituted hydrazine. researchgate.netjocpr.com

This two-step process allows for the creation of a diverse library of imidazole-pyrazole hybrids, which are of interest in medicinal chemistry. nih.gov

Formation of Benzimidazole-Imidazole Conjugates

The synthesis of benzimidazole-imidazole conjugates can be achieved through various synthetic strategies that link these two important heterocyclic moieties. One approach involves the use of a bifunctional linker that can react with both an imidazole and a benzimidazole (B57391) precursor. While direct conjugation starting from this compound is not explicitly described, the aldehyde functionality can be a key handle for such constructions. For example, the aldehyde could be converted to a reactive group that can then be coupled with a pre-formed benzimidazole derivative.

Creation of Other Novel Imidazole-Based Hybrids (e.g., Imidazole-Triazole, Imidazole-Pyrazine)

The versatility of this compound extends to the synthesis of other novel hybrid molecules containing imidazole fused or linked to other heterocyclic rings like triazoles and pyrazines.

Imidazole-Triazole Hybrids: The synthesis of imidazole-triazole hybrids can be achieved by reacting a chloro-substituted imidazole with a triazole salt. For example, the reaction of a chloropyridyl-pyrazole with the potassium salt of triazole in acetonitrile can yield the corresponding triazole derivative. nih.gov This suggests a potential pathway where a derivative of this compound could be similarly coupled. Additionally, the design and synthesis of imidazole and triazole-based carbamates have been reported as a strategy for developing novel bioactive compounds. nih.gov

Imidazole-Pyrazine Hybrids: The synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives is a well-established area of heterocyclic chemistry. enamine.nettsijournals.com These systems are often constructed by reacting a 2-aminopyrazine (B29847) derivative with an α-halocarbonyl compound. While a direct route from this compound is not immediately apparent from the provided information, its aldehyde group can be a precursor to an α-halocarbonyl moiety through appropriate chemical transformations. Furthermore, substituted pyrazine (B50134) carboxamides have been synthesized from dibenzylidene imines, which in turn are derived from aldehydes. nih.gov This highlights the potential of aldehyde-containing imidazoles in the construction of pyrazine-containing hybrids.

Design and Synthesis of N-Substituted Imidazole Carbaldehyde Derivatives

The strategic derivatization of the this compound scaffold, particularly through substitution at the N-1 position of the imidazole ring, is a key method for generating novel analogs with modified properties. The presence of the reactive nitrogen atom in the imidazole ring allows for the introduction of a wide variety of substituents, including alkyl and aryl groups, through N-alkylation and N-arylation reactions. These modifications can significantly influence the molecule's steric and electronic characteristics.

Research has demonstrated the successful synthesis of N-substituted derivatives from a structurally similar compound, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. ingentaconnect.com The methodology employed is directly applicable to this compound. The primary synthetic route involves the reaction of the parent imidazole with various bioactive heteroaralkyl halides. ingentaconnect.com This reaction is typically performed in the presence of a weak base, such as powdered potassium carbonate, which acts as a proton scavenger, and a polar aprotic solvent like dimethylformamide (DMF). ingentaconnect.com The base facilitates the deprotonation of the imidazole N-H, generating a nucleophilic imidazolide (B1226674) anion that subsequently attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the N-substituted product.

This synthetic approach allows for the creation of a diverse library of derivatives by varying the structure of the halide reactant. For instance, the use of different heteroaralkyl halides leads to the corresponding N-heteroaralkyl imidazole carbaldehydes. ingentaconnect.com The general reaction scheme is presented below:

General Reaction Scheme for N-Alkylation Reaction of this compound with an alkyl halide (R-X) in the presence of K2CO3 in DMF to yield N-alkylated imidazole derivative. (The reaction shows the N-alkylation of this compound with a generic alkyl halide (R-X) using potassium carbonate (K₂CO₃) as a base in a DMF solvent to produce the N-substituted derivative.)

Detailed findings from studies on the analogous 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde have shown that this method is effective for producing a series of N-substituted compounds. These derivatives were synthesized to explore their potential as antitumor agents. ingentaconnect.com The research identified that a pyrrolidine (B122466) substituted imidazole derivative, in particular, was a potent anti-tumor compound. ingentaconnect.com

Table 1: Synthesis of N-Substituted Derivatives from 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

This table summarizes the synthesis of various N-substituted derivatives using 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde as the starting material, a reaction extendable to this compound. The synthesis was achieved using different heteroaralkyl halides in the presence of potassium carbonate and DMF. ingentaconnect.com

Starting MaterialReagent (Heteroaralkyl Halide)Product
2-butyl-4-chloro-1H-imidazole-5-carbaldehydePyrrolidine-containing alkyl halideN-(pyrrolidinylalkyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde
2-butyl-4-chloro-1H-imidazole-5-carbaldehydePyridine-containing alkyl halideN-(pyridinylalkyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde
2-butyl-4-chloro-1H-imidazole-5-carbaldehydeMorpholine-containing alkyl halideN-(morpholinylalkyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

While direct N-arylation of this compound is less specifically documented, general methods for the N-arylation of imidazoles are well-established and could be applied. organic-chemistry.orgrsc.org These methods often involve copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, using arylboronic acids as the aryl source. organic-chemistry.orgrsc.org Such approaches would further expand the library of accessible derivatives.

Mechanistic Investigations of 2 Chloro 1h Imidazole 5 Carbaldehyde and Its Derivatives

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 2-Chloro-1H-imidazole-5-carbaldehyde and its substituted analogues involves several elucidated reaction mechanisms. A common strategy for creating related structures, such as 1-alkyl(aryl)-4-chloro-1H-imidazole-5-carbaldehydes, utilizes the Vilsmeier-Haack reagent in reaction with 2-[alkyl(aryl)amino]acetamides. researchgate.net Another established pathway is the oxidation of 2-alkyl-4(5)-hydroxymethylimidazoles using manganese dioxide (MnO2) to yield the corresponding carboxaldehyde derivatives. researchgate.net

Derivatives can be further synthesized through N-substitution. For instance, N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives have been synthesized by reacting 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with various bioactive heteroaralkyl halides. This reaction typically proceeds in the presence of a weak base like powdered potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.netmanipal.edu

The formation of the core imidazole (B134444) ring itself has been studied. The reaction of glyoxal (B1671930) with ammonium (B1175870) ions can produce imidazole, which can then undergo a cross-reaction with more glyoxal to form imidazole-2-carboxaldehyde. rsc.org Computational studies have also shed light on the regioselectivity of imidazole synthesis. In the formation of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the 2-hydroxyaryl group on a diaminomaleonitrile-based imine starting material plays a decisive role. nih.gov This group facilitates an intramolecular proton abstraction and transfer within the cycloadduct intermediate, directing the reaction pathway towards the formation of the imidazole ring over other potential heterocyclic products like 1,2-dihydropyrazines. nih.gov

Table 1: Synthetic Pathways for Chloro-Imidazole-Carbaldehyde Derivatives Create an interactive table that can be sorted by column.

Starting Material Reagents Product Type Mechanism/Key Step Reference(s)
2-[Alkyl(aryl)amino]acetamides Vilsmeier-Haack reagent 1-Alkyl(aryl)-4-chloro-1H-imidazole-5-carbaldehydes Electrophilic substitution researchgate.net
2-Alkyl-4(5)-hydroxymethylimidazoles MnO2 2-Alkyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde Oxidation researchgate.net
2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde Heteroaralkyl halides, K2CO3, DMF N-Substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehydes Nucleophilic substitution researchgate.netmanipal.edu

Analytical and Spectroscopic Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Research Findings: For 2-Chloro-1H-imidazole-5-carbaldehyde , the ¹H NMR spectrum would be expected to show distinct signals for the aldehyde proton (-CHO), the proton on the imidazole (B134444) ring (at C4), and the N-H proton. The aldehyde proton would appear significantly downfield, typically in the δ 9-10 ppm range. The imidazole ring proton's chemical shift would be influenced by the adjacent chloro and aldehyde groups. The N-H proton signal can be broad and its position variable, often confirmed by D₂O exchange.

The ¹³C NMR spectrum would provide complementary information, with characteristic signals for the carbonyl carbon of the aldehyde group (typically δ 185-195 ppm), and the two distinct sp²-hybridized carbons of the imidazole ring (C2, C4, and C5). The carbon atom bonded to the chlorine (C2) would show a chemical shift influenced by the halogen's electronegativity. While specific data for the target compound is unavailable, related imidazole aldehydes have been characterized, confirming the general chemical shift regions for these functional groups. orgsyn.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is predictive and based on general principles, as specific experimental data is not available in the reviewed literature.

Nucleus Predicted Chemical Shift (ppm) Description
¹H 9.5 - 10.0 Singlet, Aldehyde proton (CHO)
¹H 7.5 - 8.0 Singlet, Imidazole ring proton (C4-H)
¹H 12.0 - 14.0 Broad Singlet, Imidazole N-H proton
¹³C 185 - 195 Carbonyl carbon (CHO)
¹³C 140 - 150 Imidazole ring carbon (C2-Cl)
¹³C 135 - 145 Imidazole ring carbon (C5-CHO)

Mass Spectrometry (MS, LC-MS, GC-MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) couple separation methods with MS to analyze mixtures and confirm the purity of the compound.

Research Findings: For This compound (Molecular Formula: C₄H₃ClN₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass. The presence of chlorine would be identifiable through a characteristic isotopic pattern, with the (M+2) peak being approximately one-third the intensity of the molecular ion peak (M+), corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely show the loss of the aldehyde group (-CHO) or chlorine. Predicted m/z values for adducts of a related compound, 2-chloro-1-methyl-1H-imidazole-5-carbaldehyde, have been calculated, illustrating the expected data from such an analysis. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds.

Research Findings: The IR spectrum of This compound would display several characteristic absorption bands. A strong, sharp peak around 1680-1700 cm⁻¹ would indicate the C=O stretch of the aldehyde. The N-H stretch of the imidazole ring would appear as a broad band in the 3200-3400 cm⁻¹ region. C-H stretching of the aromatic ring would be observed around 3100 cm⁻¹. Other fingerprint region peaks would correspond to C-N, C=C, and C-Cl bond vibrations. Studies on various imidazole derivatives confirm these general absorption regions. researchgate.net

Elemental Analysis (C, H, N, Cl)

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in a sample. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula.

Research Findings: The theoretical elemental composition of This compound (C₄H₃ClN₂O) is a benchmark for purity assessment. While no specific experimental results for this compound are published, research on analogous structures routinely reports such data to validate their synthesis. chemimpex.com

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Count Mass ( g/mol ) Percentage (%)
Carbon C 12.011 4 48.044 36.83%
Hydrogen H 1.008 3 3.024 2.32%
Chlorine Cl 35.453 1 35.453 27.18%
Nitrogen N 14.007 2 28.014 21.47%
Oxygen O 15.999 1 15.999 12.26%

| Total | | | | 130.534 | 100.00% |

Chromatographic Methods (TLC, HPTLC, HPLC)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. Thin-Layer Chromatography (TLC) is used for rapid monitoring of reactions, while High-Performance Liquid Chromatography (HPLC) provides quantitative purity analysis.

Research Findings: In the synthesis of imidazole derivatives, TLC is typically used to track the progress of the reaction, with visualization under UV light. For purification and analysis of compounds like This compound , a reversed-phase HPLC method would likely be employed. A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be a standard starting point. The retention time and peak purity would be used to confirm the identity and assess the sample's homogeneity.

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) measures heat flow to determine melting points and other phase transitions. Thermogravimetric Analysis (TGA) measures changes in mass with temperature to assess thermal stability and decomposition patterns.

Research Findings: For a solid compound like This compound , DSC would reveal a sharp endothermic peak corresponding to its melting point, the value of which is a key indicator of purity. TGA would show the temperature at which the compound begins to decompose. Thermochemical studies have been performed on related compounds like imidazole-2-carboxaldehyde, determining properties such as enthalpy of formation and sublimation, demonstrating the application of these techniques in understanding the energetic properties of such molecules.

X-ray Diffraction Studies for Solid-State Structure

Research Findings: If a suitable single crystal of This compound could be grown, X-ray diffraction would unambiguously confirm its connectivity and stereochemistry. It would reveal the planarity of the imidazole ring and the orientation of the chloro and carbaldehyde substituents. Furthermore, it would provide insight into intermolecular interactions, such as hydrogen bonding involving the N-H group and the aldehyde oxygen, which dictate how the molecules pack in the crystal lattice. While crystal structures for many imidazole derivatives are available, a structure for the specific title compound has not been found in the reviewed databases. nih.gov

Analytical and Spectroscopic Characterization of this compound

In the broader context of related imidazole-based aldehydes, computational and experimental studies on analogous structures provide some insight into the expected spectroscopic behavior. For instance, research on imidazole-2-carbaldehyde has identified characteristic absorption bands. Computational studies using density functional theory (DFT) on imidazole-2-carboxaldehyde predict two strong absorption bands, one in the range of 220-250 nm and another between 270-300 nm. researchgate.net Experimental work on imidazole-2-carboxaldehyde in aqueous solutions has shown absorption peaks at approximately 212 nm and 287 nm, corresponding to the diol and aldehyde forms, respectively.

Furthermore, studies on other substituted imidazoles, such as imidazolium-based ionic liquids, have revealed absorption peaks around 210 nm. rsc.org The position and intensity of these absorption bands are attributed to π → π* and n → π* electronic transitions within the imidazole ring and the attached chromophoric groups.

It is important to emphasize that while the spectroscopic data of these related compounds are informative, they cannot be directly extrapolated to predict the precise UV-Vis absorption characteristics of this compound. The presence and position of the chloro and carbaldehyde substituents on the imidazole ring will uniquely influence its electronic structure and, consequently, its interaction with ultraviolet and visible light.

Definitive UV-Vis spectroscopic data for this compound would require direct experimental measurement. Such an analysis would yield a data table similar to the hypothetical one presented below, which would be crucial for its unequivocal identification, purity assessment, and for understanding its photophysical properties.

Hypothetical UV-Vis Spectral Data for this compound

Solvent λmax 1 (nm) Molar Absorptivity (ε1, M⁻¹cm⁻¹) λmax 2 (nm) Molar Absorptivity (ε2, M⁻¹cm⁻¹)
Methanol Data Not Available Data Not Available Data Not Available Data Not Available
Acetonitrile Data Not Available Data Not Available Data Not Available Data Not Available
Water Data Not Available Data Not Available Data Not Available Data Not Available

Future Directions and Emerging Research Avenues for 2 Chloro 1h Imidazole 5 Carbaldehyde

Development of Novel Synthetic Methodologies Incorporating Green Chemistry Principles

Future synthetic research is expected to prioritize the development of eco-friendly and efficient methods for producing 2-Chloro-1H-imidazole-5-carbaldehyde and its derivatives. This aligns with the growing emphasis on green chemistry to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of focus will likely include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov The application of microwave irradiation to the Vilsmeier-Haack formylation or other cyclization strategies could prove highly effective. acs.orgresearchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free or solid-phase conditions minimizes the use of volatile organic compounds, reducing environmental impact and simplifying product purification. nih.gov

Recyclable Catalysts: The use of heterogeneous or recyclable catalysts, such as certain metal oxides or functionalized polymers, can streamline synthesis and reduce chemical waste. nih.gov Research into catalysts that can be easily separated and reused for multiple reaction cycles will be a key objective.

Table 1: Green Chemistry Approaches for Imidazole (B134444) Synthesis

PrincipleMethodologyPotential Advantage for Synthesizing Imidazole DerivativesReference
Energy EfficiencyMicrowave-Assisted SynthesisDramatically reduced reaction times and potentially higher yields. nih.gov
Safer Solvents & AuxiliariesSolvent-Free or Aqueous MediaMinimizes use of hazardous organic solvents, leading to a safer process and less environmental waste. nih.gov
CatalysisUse of Recyclable Catalysts (e.g., metal oxides, functionalized polymers)Reduces catalyst waste, lowers costs, and simplifies purification. nih.gov

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The unique combination of functional groups in this compound offers a rich landscape for exploring novel chemical reactions. While the aldehyde group is expected to undergo standard transformations (e.g., condensation, oxidation, reduction, and addition reactions), future research could uncover more unique reactivity.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where the imidazole aldehyde acts as a key building block to rapidly generate complex molecular architectures. This approach is highly efficient for creating libraries of diverse compounds for biological screening.

Cross-Coupling Reactions: Utilizing the chloro-substituent for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents at the C2-position of the imidazole ring.

Regioselective N-Alkylation/Arylation: Investigating selective functionalization of the N1-position of the imidazole ring, which is crucial for modulating the electronic properties and biological activity of the resulting molecules. researchgate.net

Novel Cyclizations: Using the aldehyde and chloro groups in tandem to construct fused heterocyclic systems, leading to entirely new molecular scaffolds. Research on related 1-substituted 2,4-dichloro-1H-imidazole-5-carbaldehydes has shown that the aldehyde group can undergo condensation with primary amines, indicating a reactive site for building larger structures. researchgate.net

Rational Design and Synthesis of New Imidazole-Based Bioactive Molecules with Targeted Mechanisms

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs due to its ability to engage in various biological interactions. The specific structure of this compound makes it an excellent starting point for the rational design of new therapeutic agents.

Future research will likely focus on:

Enzyme Inhibitors: The aldehyde can be converted into various functional groups capable of forming covalent or non-covalent bonds with key residues in enzyme active sites.

Receptor Antagonists: The molecule can be elaborated into larger structures designed to bind selectively to specific receptors. For instance, its analogue, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde, is a well-known key intermediate in the synthesis of Losartan, an angiotensin II receptor antagonist. acs.org

Anti-Infective and Anticancer Agents: Imidazole derivatives have shown promise as antibacterial, antifungal, and anticancer agents. chemimpex.comresearchgate.net Future work could involve synthesizing a library of derivatives from this compound and screening them for activity against various pathogens and cancer cell lines. researchgate.net

Advanced Computational Modeling for Precise Structure-Function Relationships

Computational chemistry offers powerful tools to predict the properties of molecules and guide synthetic efforts, saving time and resources. For this compound and its future derivatives, computational modeling will be indispensable.

Emerging research avenues include:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to calculate the electronic structure, reactivity indices, and spectral properties of the molecule. nih.gov This helps in understanding its intrinsic reactivity and predicting the outcomes of unexplored reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a series of derivatives and measuring their biological activity, 3D-QSAR models can be developed to identify the key structural features that correlate with potency.

Molecular Docking and Dynamics: These techniques can simulate the binding of potential drug candidates derived from the lead compound into the active site of a biological target (e.g., an enzyme or receptor). This provides insights into the mechanism of action and helps prioritize the synthesis of the most promising molecules.

Table 2: Computational Tools in Imidazole Drug Design

Computational MethodApplicationPredicted OutcomeReference
Density Functional Theory (DFT)Calculation of electronic structure and molecular orbitals.Understanding of chemical reactivity and reaction mechanisms. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activity.Identification of key molecular features for enhanced potency.
Molecular DockingSimulating the binding of a ligand to a biological target.Prediction of binding affinity and mode of action.

Expanding Applications in Specialized Areas of Medicinal Chemistry and Materials Science

Beyond traditional drug discovery, the versatile nature of the this compound scaffold opens doors to more specialized applications.

Future directions could involve:

Agrochemicals: Similar to its butyl-analogue, derivatives could be explored for use in agrochemicals, potentially leading to new pesticides or herbicides with novel modes of action and improved environmental profiles. chemimpex.com

Materials Science: The imidazole ring is known to coordinate with metal ions and can be incorporated into polymer backbones. This suggests potential applications in creating new materials with enhanced thermal stability, corrosion resistance, or catalytic properties. chemimpex.com

Biochemical Probes: The aldehyde group can be used to attach fluorescent tags or other reporter groups, allowing for the creation of chemical probes to study biological processes or for use in diagnostic assays. chemimpex.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-chloro-1H-imidazole-5-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using chloro-substituted precursors. For example, imidazole aldehydes can be derived from Vilsmeier-Haack formylation of 2-chloroimidazole derivatives under controlled temperature (0–5°C) to minimize side reactions like over-chlorination . Optimization of solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of POCl₃ can improve yields by 15–20%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the aldehyde from byproducts .

Q. How can the purity and structural integrity of this compound be validated in a research setting?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>98%) and detect impurities like unreacted precursors .
  • NMR : Confirm the aldehyde proton resonance at δ 9.8–10.2 ppm (¹H) and carbonyl carbon at δ 190–195 ppm (¹³C). Chlorine substituents at C2 induce deshielding in adjacent protons (δ 7.5–8.0 ppm for imidazole ring protons) .
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values (e.g., C₄H₃ClN₂O: C 36.25%, H 2.28%, N 21.14%, Cl 26.73%) .

Q. What safety protocols are critical when handling this compound in moisture-sensitive reactions?

  • Methodological Answer : Due to its hygroscopic aldehyde group, store the compound in anhydrous conditions (argon atmosphere, molecular sieves) to prevent hydrate formation. Use gloveboxes for reactions requiring strict anhydrous protocols. Safety measures include:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Spill Response : Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Waste Disposal : Incinerate in a licensed facility for halogenated waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for determining bond lengths, angles, and torsional conformations. For example:

  • Crystal Growth : Use slow evaporation of a saturated acetonitrile solution at 4°C to obtain diffraction-quality crystals.
  • Data Collection : A Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) can achieve a resolution of 0.84 Å.
  • Refinement : SHELXL-2018 refines the structure using least-squares minimization, with R-factors < 0.05 for high-resolution data. Key parameters include the Cl–C2 bond length (~1.73 Å) and the planarity of the imidazole ring (deviation < 0.02 Å) .

Q. What computational approaches validate experimental spectral data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • Vibrational Frequencies : Compare computed IR bands (e.g., C=O stretch at ~1680 cm⁻¹) with experimental FTIR spectra.
  • NMR Chemical Shifts : Use gauge-including atomic orbital (GIAO) methods to simulate ¹H/¹³C shifts. Discrepancies >0.3 ppm may indicate solvent effects or crystal packing interactions .
  • Electrostatic Potential Maps : Identify reactive sites (e.g., aldehyde carbon as electrophilic center) for functionalization studies .

Q. How can researchers resolve contradictions in reaction outcomes when functionalizing this compound?

  • Methodological Answer : Contradictory results (e.g., variable yields in Suzuki couplings) often arise from competing pathways. Systematic approaches include:

  • Mechanistic Probes : Use deuterated solvents (e.g., DMF-d₇) to track kinetic isotope effects, identifying rate-determining steps.
  • In Situ Monitoring : ReactIR or HPLC-MS detects intermediates (e.g., boronate esters in cross-couplings) to optimize catalyst loading.
  • Multivariate Analysis : Design of Experiments (DoE) models (e.g., temperature, ligand ratio) can isolate critical variables .

Q. What strategies mitigate steric hindrance during N-functionalization of this compound?

  • Methodological Answer : Steric bulk at N1 limits accessibility. Solutions include:

  • Protecting Groups : Temporarily mask the aldehyde with ethylene glycol to direct reactivity to the imidazole nitrogen.
  • Microwave-Assisted Synthesis : Enhance reaction rates and selectivity under high-temperature/short-duration conditions (e.g., 150°C, 10 minutes).
  • Bulky Ligands : Use Pd(OAc)₂ with SPhos ligand for Buchwald-Hartwig aminations, reducing steric clash .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-1H-imidazole-5-carbaldehyde
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Reactant of Route 2
2-Chloro-1H-imidazole-5-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.